Cas no 1368553-72-3 (2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid)

2-(1H-1,3-Benzodiazol-5-yl)-2-methylpropanoic acid is a benzimidazole-derived carboxylic acid compound with potential applications in pharmaceutical and organic synthesis. Its structure features a benzimidazole core, which is known for its bioactivity, coupled with a sterically hindered carboxylic acid group that may enhance selectivity in chemical reactions. The compound’s rigid aromatic system and functional group versatility make it a valuable intermediate for drug development, particularly in designing enzyme inhibitors or receptor modulators. Its stability under standard conditions and compatibility with further derivatization underscore its utility in medicinal chemistry research. The methyl substitution at the α-position may also influence its metabolic profile, offering advantages in pharmacokinetic optimization.
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid structure
1368553-72-3 structure
商品名:2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid
CAS番号:1368553-72-3
MF:C11H12N2O2
メガワット:204.225182533264
CID:6486539
PubChem ID:82491841

2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid
    • 1368553-72-3
    • EN300-1845888
    • インチ: 1S/C11H12N2O2/c1-11(2,10(14)15)7-3-4-8-9(5-7)13-6-12-8/h3-6H,1-2H3,(H,12,13)(H,14,15)
    • InChIKey: AXVLDWZUHXHREL-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C)(C)C1=CC=C2C(=C1)NC=N2)=O

計算された属性

  • せいみつぶんしりょう: 204.089877630g/mol
  • どういたいしつりょう: 204.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 66Ų

2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1845888-1.0g
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid
1368553-72-3
1g
$986.0 2023-06-01
Enamine
EN300-1845888-0.25g
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid
1368553-72-3
0.25g
$906.0 2023-09-19
Enamine
EN300-1845888-0.1g
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid
1368553-72-3
0.1g
$867.0 2023-09-19
Enamine
EN300-1845888-10g
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid
1368553-72-3
10g
$4236.0 2023-09-19
Enamine
EN300-1845888-10.0g
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid
1368553-72-3
10g
$4236.0 2023-06-01
Enamine
EN300-1845888-2.5g
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid
1368553-72-3
2.5g
$1931.0 2023-09-19
Enamine
EN300-1845888-5g
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid
1368553-72-3
5g
$2858.0 2023-09-19
Enamine
EN300-1845888-0.05g
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid
1368553-72-3
0.05g
$827.0 2023-09-19
Enamine
EN300-1845888-0.5g
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid
1368553-72-3
0.5g
$946.0 2023-09-19
Enamine
EN300-1845888-5.0g
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid
1368553-72-3
5g
$2858.0 2023-06-01

2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid 関連文献

2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acidに関する追加情報

Professional Introduction to Compound with CAS No. 1368553-72-3 and Product Name: 2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid

The compound identified by the CAS number 1368553-72-3 and the product name 2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid represents a significant area of interest in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit intriguing biological activities, making it a subject of extensive study in medicinal chemistry and drug discovery. The structure of this compound incorporates a benzodiazolyl moiety, which is known for its potential pharmacological properties, combined with a methylpropanoic acid side chain that may contribute to its unique chemical behavior.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The benzodiazol scaffold, in particular, has been widely explored due to its ability to interact with various biological targets. The presence of the 1H-1,3-benzodiazol-5-yl group in this compound suggests that it may possess properties similar to those of benzodiazepines, although the exact nature of its biological activity would depend on further experimentation. The 2-methylpropanoic acid component adds a structural element that could influence both the solubility and metabolic stability of the molecule.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Researchers have been increasingly focusing on identifying new compounds that can modulate neurological and inflammatory pathways. The benzodiazolyl group is particularly relevant in this context, as it has been shown to interact with receptors and enzymes involved in these processes. For instance, studies have demonstrated that derivatives of benzodiazole can exhibit anxiolytic, sedative, and anticonvulsant effects. The incorporation of the methylpropanoic acid moiety into the benzodiazolyl backbone may enhance these properties by improving pharmacokinetic profiles.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling techniques have been used to predict how this compound might interact with biological targets such as GABA receptors or enzymes involved in inflammation. These studies suggest that the benzodiazolyl part of the molecule could bind to specific sites on these targets, leading to therapeutic effects. Additionally, the methylpropanoic acid group may influence how the compound is metabolized within the body, potentially affecting its duration of action and side effect profile.

The synthesis of this compound presents an interesting challenge for organic chemists. The construction of the 1H-1,3-benzodiazol-5-yl core requires precise control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to form the key carbon-carbon bonds in this scaffold. Meanwhile, the introduction of the 2-methylpropanoic acid group typically involves straightforward esterification or carboxylation reactions. Optimizing these synthetic steps is crucial for producing enough material for both preclinical studies and potential future clinical trials.

Preclinical studies are essential for evaluating the safety and efficacy of new compounds before they can be tested in humans. In vitro assays have already provided preliminary insights into how this compound might function biologically. For example, researchers have examined its interaction with enzymes such as cytochrome P450, which are responsible for metabolizing many drugs. Understanding these interactions is critical for predicting potential drug-drug interactions and optimizing dosing regimens.

Animal models have also been used to assess the pharmacological activity of this compound more comprehensively. Studies in rodents have shown that derivatives similar to 2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid can produce effects consistent with modulation of central nervous system activity. These findings support further investigation into its potential therapeutic applications. Moreover, the structural features of this compound make it an attractive candidate for developing next-generation treatments for neurological disorders where benzodiazole-based therapies are currently used.

The future direction of research on this compound will likely involve refining its chemical structure to enhance its pharmacological properties while minimizing side effects. Techniques such as structure-activity relationship (SAR) studies will be instrumental in identifying modifications that can improve potency, selectivity, and bioavailability. Additionally, exploring synthetic routes that reduce environmental impact will align with growing trends toward green chemistry practices.

In conclusion,2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid (CAS No. 1368553-72-3) represents a promising candidate for further development in pharmaceutical research. Its unique structure combines elements known to interact with biologically relevant targets, including the benzodiazolyl moiety, which holds significant potential for treating various conditions.* Future studies will focus on elucidating its mechanism of action,* optimizing its synthetic methodology,* and evaluating its preclinical*and clinical*potential.* As research progresses,*this compound may contribute*to advancements*in medicine*and provide*new treatment options*for patients worldwide.*

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量